Methyl 3,8-dimethoxyquinoline-6-carboxylate
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Overview
Description
Methyl 3,8-dimethoxyquinoline-6-carboxylate is a chemical compound with the molecular formula C13H13NO4 and a molecular weight of 247.25 g/mol . It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. This compound is characterized by the presence of methoxy groups at positions 3 and 8 on the quinoline ring and a carboxylate ester group at position 6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,8-dimethoxyquinoline-6-carboxylate typically involves the Friedlaender condensation reaction. This reaction is performed by condensing 2-aminoacetophenone with ethyl acetoacetate in the presence of a catalytic amount of PEG-supported sulfonic acid . The reaction is carried out at room temperature in various solvents such as methanol, ether, acetonitrile, and dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of eco-friendly and reusable catalysts, as well as solvent-free reaction conditions, are often employed to make the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,8-dimethoxyquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yields and purity of the products .
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal and industrial applications .
Scientific Research Applications
Methyl 3,8-dimethoxyquinoline-6-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly for diseases where quinoline derivatives have shown efficacy.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3,8-dimethoxyquinoline-6-carboxylate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the quinoline ring .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 3,8-dimethoxyquinoline-6-carboxylate include:
Methyl 4,8-dimethoxyquinoline-2-carboxylate: Another quinoline derivative with methoxy groups at different positions.
Ethyl 2,4-dimethylquinoline-3-carboxylate: A quinoline derivative with different alkyl and ester groups.
Uniqueness
This compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H13NO4 |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
methyl 3,8-dimethoxyquinoline-6-carboxylate |
InChI |
InChI=1S/C13H13NO4/c1-16-10-5-8-4-9(13(15)18-3)6-11(17-2)12(8)14-7-10/h4-7H,1-3H3 |
InChI Key |
HTBHWTCLZGWWSK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=CC(=C2N=C1)OC)C(=O)OC |
Origin of Product |
United States |
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